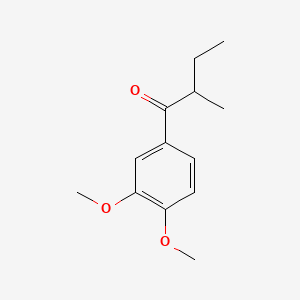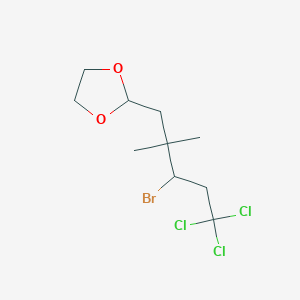
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and dioxolane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5,5,5-trichloro-2,2-dimethylpentanol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution: 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Oxidation: this compound-4-one
Reduction: this compound-4-ol
Aplicaciones Científicas De Investigación
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or modulation of enzymatic activity. The dioxolane ring may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Bromo-5,5,5-trifluoro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Uniqueness
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is unique due to the combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. The presence of the dioxolane ring further differentiates it from other halogenated compounds, providing unique structural and functional properties.
Propiedades
Número CAS |
65604-65-1 |
|---|---|
Fórmula molecular |
C10H16BrCl3O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(3-bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16BrCl3O2/c1-9(2,6-8-15-3-4-16-8)7(11)5-10(12,13)14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UTMZMZHPLKFOHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1OCCO1)C(CC(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


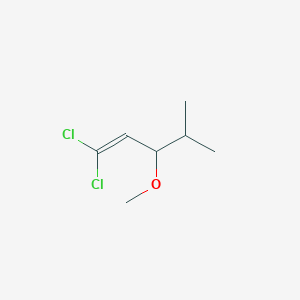
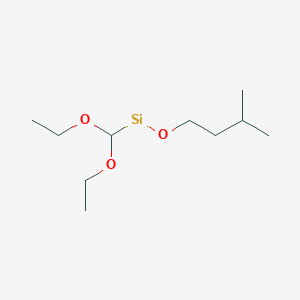
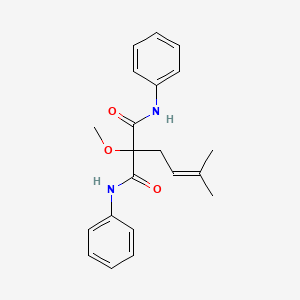
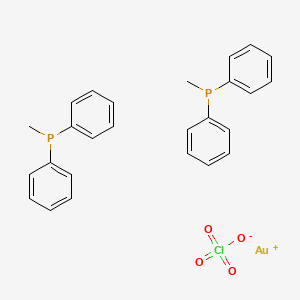
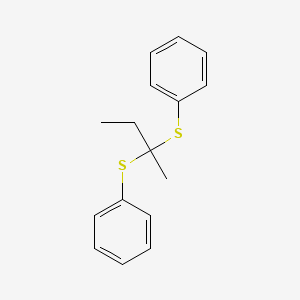

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
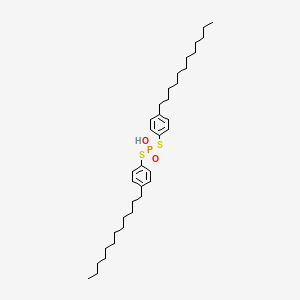
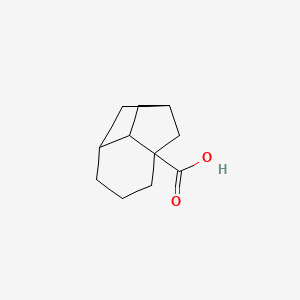
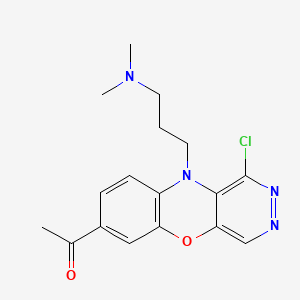

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

